4-Amino-4'-(((decyloxy)carbonyl)amino)-3',6-dimethyl(1,1'-biphenyl)-3-sulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-4’-(((decyloxy)carbonyl)amino)-3’,6-dimethyl(1,1’-biphenyl)-3-sulphonic acid is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4’-(((decyloxy)carbonyl)amino)-3’,6-dimethyl(1,1’-biphenyl)-3-sulphonic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of Functional Groups: The amino, decyloxycarbonyl, and sulphonic acid groups are introduced through various substitution reactions. For instance, the amino group can be added via nitration followed by reduction, while the decyloxycarbonyl group can be introduced through esterification reactions.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-4’-(((decyloxy)carbonyl)amino)-3’,6-dimethyl(1,1’-biphenyl)-3-sulphonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The decyloxycarbonyl group can be reduced to form alcohol derivatives.
Substitution: The sulphonic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the decyloxycarbonyl group would yield alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
4-Amino-4’-(((decyloxy)carbonyl)amino)-3’,6-dimethyl(1,1’-biphenyl)-3-sulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique functional groups.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Amino-4’-(((decyloxy)carbonyl)amino)-3’,6-dimethyl(1,1’-biphenyl)-3-sulphonic acid involves its interaction with various molecular targets. The amino and sulphonic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their activity and function. The decyloxycarbonyl group can participate in hydrophobic interactions, further influencing the compound’s behavior in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-4’-hydroxybiphenyl: Similar structure but lacks the decyloxycarbonyl and sulphonic acid groups.
4-Amino-4’-ethylbiphenyl: Similar structure but has an ethyl group instead of the decyloxycarbonyl group.
4-Amino-4’-carboxybiphenyl: Similar structure but has a carboxyl group instead of the decyloxycarbonyl group.
Uniqueness
4-Amino-4’-(((decyloxy)carbonyl)amino)-3’,6-dimethyl(1,1’-biphenyl)-3-sulphonic acid is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
79392-38-4 |
---|---|
Molekularformel |
C25H36N2O5S |
Molekulargewicht |
476.6 g/mol |
IUPAC-Name |
2-amino-5-[4-(decoxycarbonylamino)-3-methylphenyl]-4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C25H36N2O5S/c1-4-5-6-7-8-9-10-11-14-32-25(28)27-23-13-12-20(15-19(23)3)21-17-24(33(29,30)31)22(26)16-18(21)2/h12-13,15-17H,4-11,14,26H2,1-3H3,(H,27,28)(H,29,30,31) |
InChI-Schlüssel |
GYIBPCWQWWYWAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2C)N)S(=O)(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.